molecular formula C13H13N3O B8676119 2-amino-N-benzylisonicotinamide

2-amino-N-benzylisonicotinamide

Cat. No.: B8676119
M. Wt: 227.26 g/mol
InChI Key: PWZMLXGKSVYNPI-UHFFFAOYSA-N
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Description

2-amino-N-benzylisonicotinamide is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-amino-N-benzylpyridine-4-carboxamide

InChI

InChI=1S/C13H13N3O/c14-12-8-11(6-7-15-12)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,15)(H,16,17)

InChI Key

PWZMLXGKSVYNPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-aminoisonicotinic acid (2.76 g, 20.0 mmol) in N,N-dimethylformamide (60 mL) was added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (5.00 g, 26.0 mmol) and N,N-diisopropylethylamine (10 mL, 57.7 mmol). The resulting solution was stirred for 30 minutes at ambient temperature followed by the addition of 1-hydroxybenzotriazole (3.24 g, 24.0 mmol) and benzylamine (3.2 mL, 29.3 mmol). The reaction mixture was stirred for 72 hours at ambient temperature, diluted with water (30 mL) and extracted with ethyl acetate (200 mL×4). The combined organic layers were washed with brine (30 mL), dried over anhydrous sulphate, filtered and concentrated in vacuo. The residue was triturated with ethyl acetate and hexanes (in a 1:10 ratio), filtered and dried in vacuo to give 2-amino-N-benzylisonicotinamide as a colorless solid (1.97 g, 43%): NMR (300 MHz, CDCl3) δ 8.11-8.09 (m, 1H), 7.37-7.27 (m, 5H), 6.88-6.82 (m, 2H), 6.42 (br s, 1H), 4.60 (d, J=5.7 Hz, 2H); MS (ES+) m/z 228.5 (M+1).
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared from 2-aminoisonicotinic acid (L. W. Deady, O. L. Korytsky, J. E. Rowe, Aust. J. Chem., 1982, 35, 2025) and benzylamine:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

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